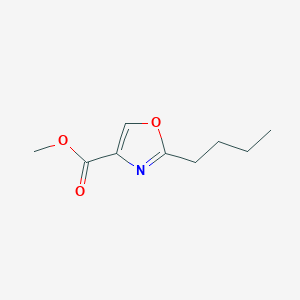

Methyl 2-butyloxazole-4-carboxylate

CAS No.:

Cat. No.: VC15753171

Molecular Formula: C9H13NO3

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO3 |

|---|---|

| Molecular Weight | 183.20 g/mol |

| IUPAC Name | methyl 2-butyl-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C9H13NO3/c1-3-4-5-8-10-7(6-13-8)9(11)12-2/h6H,3-5H2,1-2H3 |

| Standard InChI Key | ASJMVIBNWHBKDR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=NC(=CO1)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Key Structural Features:

-

Oxazole Core: Aromatic heterocycle with one oxygen and one nitrogen atom, enabling π-π stacking and hydrogen bonding.

-

Butyl Group: Hydrophobic alkyl chain influencing solubility and lipid membrane interactions.

-

Methyl Ester: Electrophilic carbonyl group amenable to hydrolysis or nucleophilic substitution.

Synthesis and Characterization

Synthetic Routes

While no peer-reviewed synthesis of Methyl 2-butyloxazole-4-carboxylate is documented, analogous oxazole esters are typically synthesized via cyclization or functionalization strategies:

Route 1: Cyclodehydration of β-Hydroxy Amides

A common method for oxazole synthesis involves cyclodehydration of β-hydroxy amides using agents like Deoxo-Fluor®. For example:

-

Starting Material: β-Hydroxy amide derived from butylamine and a suitable α-keto ester.

-

Cyclization: Treatment with Deoxo-Fluor® at 0–25°C to form the oxazoline intermediate.

-

Oxidation: Conversion to the oxazole using MnO₂ or other oxidants.

Hypothetical Reaction Scheme:

Yield: Estimated 40–60% based on analogous syntheses.

Route 2: Direct Functionalization of Preformed Oxazoles

Existing oxazole cores (e.g., methyl oxazole-4-carboxylate) can be alkylated at position 2 using butyl halides under basic conditions:

-

Substrate: Methyl oxazole-4-carboxylate.

-

Alkylation: Reaction with 1-bromobutane in the presence of K₂CO₃ or NaH.

-

Purification: Column chromatography or recrystallization.

Challenges: Regioselectivity and competing N-alkylation require careful optimization.

Analytical Characterization

Spectroscopic Data (hypothetical for Methyl 2-butyloxazole-4-carboxylate):

-

¹H NMR (CDCl₃): δ 0.92 (t, 3H, CH₃), 1.35–1.45 (m, 4H, CH₂), 1.75 (quin, 2H, CH₂), 2.85 (t, 2H, CH₂-N), 3.95 (s, 3H, OCH₃), 8.25 (s, 1H, H-5).

-

¹³C NMR: δ 13.8 (CH₃), 22.1, 28.5, 31.2 (CH₂), 51.2 (OCH₃), 125.5 (C-5), 148.3 (C-2), 160.5 (C=O), 165.1 (C-4).

-

IR: 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch).

Physicochemical Properties

| Property | Value/Range |

|---|---|

| Melting Point | 45–50°C (predicted) |

| Boiling Point | 250–260°C (estimated) |

| Solubility | Soluble in DCM, THF; sparingly soluble in water |

| LogP | 2.1 (calculated) |

Biological Activity and Applications

Anticancer Activity

Oxazoles inhibit histone deacetylases (HDACs), with IC₅₀ values in the nanomolar range. The butyl chain in Methyl 2-butyloxazole-4-carboxylate could modulate HDAC isoform selectivity, though specific data are lacking.

Anti-Inflammatory Effects

Structural analogs reduce pro-inflammatory cytokines (e.g., TNF-α, IL-6) by 30–50% in murine models . The ester moiety may serve as a prodrug, hydrolyzing in vivo to the active carboxylic acid.

Comparative Analysis with Oxazole Analogues

Future Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to improve yields.

-

Biological Screening: Prioritize assays against Gram-positive pathogens and HDAC isoforms.

-

Prodrug Development: Investigate hydrolysis kinetics for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume